2-Chloro-1-fluoro-3-(methoxymethoxy)benzene
Overview
Description
2-Chloro-1-fluoro-3-(methoxymethoxy)benzene is a chemical compound with the molecular formula C8H8ClFO2 . It has a molecular weight of 190.6 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClFO2/c1-11-5-12-7-4-2-3-6 (10)8 (7)9/h2-4H,5H2,1H3 . This indicates that the molecule consists of a benzene ring with chlorine, fluorine, and methoxymethoxy functional groups attached to it.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the sources I accessed.Scientific Research Applications
Synthesis and Chemical Reactivity
- 2-Fluoro-3-alkoxy-1,3-butadienes Synthesis : A study by Patrick et al. (2002) discusses the synthesis of 2-fluoro-3-alkoxy-1,3-butadienes, which are related to 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene. The synthesis process involves heating 1-chloro-1-fluoro-2-methoxy-2-methylcyclopropane in quinoline solution to yield the desired compounds.
Antimicrobial Activity
- Antimicrobial Agents Synthesis : Liaras et al. (2011) synthesized compounds with fluoro, bromo, methoxy, nitro, methyl, and chloro groups on the benzene ring, demonstrating potent antimicrobial activity. This indicates potential applications of this compound in antimicrobial research (Liaras et al., 2011).
Electronic Structure and Reactivity
- Electron Structure Analysis : Beer and Clark (1974) conducted all-valence-electron calculations on halogenated benzene derivatives, including fluoro, chloro, and methoxy derivatives. Their work offers insights into the charge distributions and basicities, which could be relevant for understanding the properties of this compound (Beer & Clark, 1974).
Photochemical Reaction Mechanisms
- Photochemical Investigations : Research by Wang et al. (2021) on the photocyclization mechanisms of dibenzoylmethane (DBM) derivatives, including chloro and fluoro substituted compounds, provides insight into the photochemical behavior of related compounds like this compound (Wang et al., 2021).
Cycloaddition Reactions
- Regioselectivity in Intramolecular Cycloaddition : Smart and Wagner (1995) studied the regioselectivity of cycloaddition reactions in 2-substituted 4-(3-methyl-3-buten-1-oxy)acetophenones. These findings can help understand the behavior of similar molecules, including this compound (Smart & Wagner, 1995).
Safety and Hazards
Properties
IUPAC Name |
2-chloro-1-fluoro-3-(methoxymethoxy)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c1-11-5-12-7-4-2-3-6(10)8(7)9/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWPCOIIEPDQOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C(=CC=C1)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501260563 | |
Record name | 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501260563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860296-13-5 | |
Record name | 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860296-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-1-fluoro-3-(methoxymethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501260563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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